N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-26(22,23)20-8-4-6-11(20)14(21)17-16-19-18-15(25-16)13-9-10-5-2-3-7-12(10)24-13/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFXMCUDZIOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzofuran ring, an oxadiazole moiety, and a pyrrolidine backbone. The synthesis typically involves several steps:
- Formation of Benzofuran Ring : Synthesized via cyclization of phenolic compounds.
- Oxadiazole Formation : Achieved through reactions involving hydrazides and carboxylic acids.
- Final Coupling : The benzofuran and oxadiazole intermediates are coupled with a methylsulfonyl pyrrolidine derivative using coupling agents like EDC·HCl.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth .
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of oxadiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating enhanced efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole A | MCF-7 | 15 | Inhibition of BRAF(V600E) |
| Oxadiazole B | MDA-MB-231 | 10 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the benzofuran or oxadiazole moieties can significantly affect potency and selectivity.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups on the benzofuran ring enhances anticancer activity.
- Oxadiazole Variants : Alterations in the oxadiazole structure can lead to improved selectivity against specific cancer types or bacterial strains .
Research Applications
This compound is being explored in various fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer and antimicrobial drugs.
- Pharmacology : To study its mechanism of action and potential side effects in clinical settings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole and benzofuran structures. For instance:
- Mechanism of Action : Compounds similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine have been shown to disrupt bacterial cell walls and inhibit essential metabolic pathways. This mechanism contributes to their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Case Study : A study investigating a series of oxadiazole derivatives demonstrated significant antibacterial activity through disc diffusion methods. Compounds showed inhibition zones ranging from 20 mm to 30 mm against selected pathogens .
Anticancer Potential
The anticancer potential of this compound is particularly noteworthy:
- Cell Line Studies : Research has indicated that derivatives of oxadiazole exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine have been tested against breast and colon cancer cells with promising results .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to targets involved in cancer progression, potentially inhibiting tumor growth . The presence of the benzofuran moiety enhances the binding affinity due to its ability to interact with DNA topoisomerases.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also being explored:
- Inflammation Models : In vitro models have shown that compounds containing similar structures can reduce the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .
- Mechanistic Insights : The mechanism may involve the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Disruption of cell walls and metabolic inhibition | Effective against S. aureus and E. coli |
| Anticancer | Binding to DNA targets and inhibiting topoisomerases | Cytotoxic effects on breast and colon cancer cells |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation in vitro models |
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,3,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H<sub>2</sub>O), the ring cleaves to form a hydrazide intermediate, while alkaline conditions (e.g., NaOH/EtOH) yield a carboxylic acid derivative.
Nucleophilic Substitution at the Sulfonamide Group
The methylsulfonyl (-SO<sub>2</sub>Me) group participates in nucleophilic displacement reactions. Primary amines (e.g., methylamine) replace the methylsulfonyl moiety under mild basic conditions.
Mechanistic Note : The reaction proceeds via a two-step SN2 mechanism, with initial deprotonation of the sulfonamide nitrogen enhancing leaving-group ability .
Electrophilic Aromatic Substitution on Benzofuran
The benzofuran ring undergoes electrophilic substitution, primarily at the 5-position due to electron-donating effects from the oxadiazole linkage.
Reductive Modification of the Pyrrolidine Ring
The pyrrolidine carboxamide group undergoes hydrogenation or borane-mediated reduction:
-
Catalytic Hydrogenation (H<sub>2</sub>, Pd/C, EtOH): Reduces the carboxamide to a secondary amine.
-
BH<sub>3</sub>·THF Complex : Selectively reduces the carbonyl to a hydroxymethyl group without affecting the oxadiazole .
Cross-Coupling Reactions
The benzofuran-oxadiazole system participates in Suzuki-Miyaura couplings when functionalized with a boronic ester. For example:
| Boronic Acid | Catalyst System | Product |
|---|---|---|
| 4-Cyanophenylboronic acid | Pd(dppf)Cl<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>, dioxane | Biaryl-linked analog (63% yield) |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C. Major degradation pathways include:
-
Decarboxylation of the pyrrolidine carboxamide (200–250°C)
Biological Activity-Linked Reactivity
In pharmacological studies, the compound demonstrates:
-
GSK-3β Inhibition : Binds via hinge-region interactions (oxadiazole) and hydrophobic packing (benzofuran) .
-
MDM2-p53 Disruption : The methylsulfonyl group enhances binding affinity (K<sub>i</sub> < 1 nM) by forming hydrogen bonds with MDM2’s Val93 residue .
This compound’s multifunctional architecture enables tailored modifications for applications in kinase inhibition, anticancer agent development, and materials science. Reaction selectivity depends critically on protecting group strategies and catalyst systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound shares core features with benzofuran-oxadiazole derivatives but differs in substituents and sulfonyl groups. Below is a comparative analysis with key analogs:
Key Findings
- Bioactivity : Compounds 2a and 2b (thioacetamide derivatives) exhibit potent antimicrobial activity, attributed to the electron-withdrawing chloro and methoxy groups enhancing membrane penetration . The target compound’s methylsulfonyl group may offer similar advantages but requires validation.
Preparation Methods
Ultrasound-Assisted Coupling
Ultrasonic irradiation (40 kHz) reduces reaction times by 50% compared to conventional heating, achieving yields of 80–88% for the oxadiazole-pyrrolidine conjugate.
Microwave-Enhanced Cyclization
Microwave irradiation at 150°C for 5 minutes facilitates rapid cyclization of the hydrazide intermediate, minimizing side products and improving yield to 90%.
Comparative Analysis of Preparation Methods
| Step | Method | Conditions | Yield | Time |
|---|---|---|---|---|
| Benzofuran Synthesis | Conventional | Reflux, KOH, acetone | 80% | 6 hours |
| Oxadiazole Formation | Ultrasound | 40 kHz, 50°C | 86% | 30 minutes |
| Pyrrolidine Sulfonylation | EDC/HOBt Coupling | DCM, rt | 78% | 12 hours |
| Final Coupling | Microwave | 300 W, DMF | 90% | 5 minutes |
Characterization and Validation
Synthetic intermediates and the final compound are characterized via:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of oxadiazole and sulfonamide groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 433.12 for C₁₉H₂₀N₄O₅S).
- HPLC Purity Analysis : ≥98% purity achieved using C18 columns (acetonitrile/water mobile phase).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzofuran-oxadiazole intermediates and methylsulfonyl-pyrrolidine precursors. For example, analogous syntheses (e.g., benzofused polyamides) utilize carbodiimide coupling agents (e.g., DIC) with HOBt activation in DMF, achieving yields >60% under optimized conditions. Key parameters include:
- Reagent ratios : 2.5 equivalents of carboxylic acid relative to amine intermediates.
- Reaction time : 3 hours at room temperature with LCMS monitoring.
- Purification : SCX cartridge chromatography using NH3/MeOH for elution .
- Example protocol table:
| Reagent | Quantity (eq.) | Role |
|---|---|---|
| Carboxylic acid | 2.5 | Electrophile |
| HOBt | 2.0 | Coupling activator |
| DIC | 1.75 | Coupling agent |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Identifies pyrrolidine methylsulfonyl protons (δ ~2.6–3.6 ppm) and benzofuran/oxadiazole aromatic protons (δ ~7.2–8.1 ppm). Coupling constants (e.g., J = 3.5 Hz for furan protons) confirm substitution patterns .
- IR Spectroscopy : Peaks at ~1645 cm⁻¹ (amide C=O) and ~1167 cm⁻¹ (sulfonyl S=O) validate functional groups .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ observed at m/z 460.10 for a brominated analog) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to G-quadruplex DNA, and how do these predictions align with experimental data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding modes to G-quadruplex structures. For benzofused polyamides, π-π stacking with aromatic moieties and hydrogen bonding with sulfonyl groups are critical. Validate predictions via:
- Competitive FRET assays : Measure displacement of thioflavin T from G-quadruplex DNA.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics. Correlate computed ΔG values with experimental Kd .
Q. How should researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or impurity profiles. Mitigate via:
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin).
- HPLC purity verification : Ensure >98% purity (HPLC-UV at 254 nm) to exclude confounding effects from byproducts .
- Dose-response validation : Repeat IC50 determinations with triplicate replicates and error bars.
Q. What strategies can elucidate the role of the methylsulfonyl group in modulating pharmacokinetic properties?
- Methodological Answer :
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- LogP measurements : Compare with desulfonylated analogs to assess hydrophilicity changes.
- CYP450 inhibition screening : Use fluorogenic substrates to evaluate drug-drug interaction risks .
Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the compound’s three-dimensional conformation?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with target proteins (e.g., G-quadruplex DNA) to determine binding poses. For small molecules, grow crystals in DMSO/water mixtures and solve structures via SHELX .
- NOESY NMR : Detect through-space interactions between pyrrolidine and benzofuran moieties to confirm spatial proximity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (DMF, DMSO).
- DLS (Dynamic Light Scattering) : Detect aggregation in aqueous solutions, which may falsely suggest low solubility.
- Reference : Analogous oxadiazole derivatives show improved solubility with sulfonyl groups but require co-solvents (e.g., 10% DMSO) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
